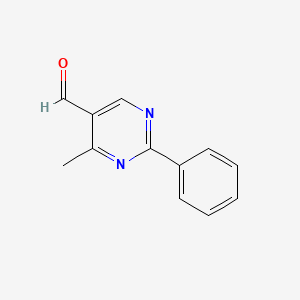

4-Methyl-2-phenylpyrimidine-5-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-2-phenylpyrimidine-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O/c1-9-11(8-15)7-13-12(14-9)10-5-3-2-4-6-10/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRWWVHHCAGDAIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1C=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10380143 | |

| Record name | 4-methyl-2-phenylpyrimidine-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10380143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

342405-36-1 | |

| Record name | 4-methyl-2-phenylpyrimidine-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10380143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization of Pyrimidine Derivatives in Contemporary Chemical Research

Pyrimidine (B1678525) derivatives are a class of heterocyclic compounds that have garnered substantial interest in contemporary chemical research, primarily due to their diverse biological activities. synquestlabs.com The pyrimidine ring is a fundamental component of nucleic acids (DNA and RNA), which underscores its biological importance. synquestlabs.com This natural precedent has inspired medicinal chemists to explore a vast array of synthetic pyrimidine derivatives for therapeutic applications. synquestlabs.com

Research has shown that pyrimidine-based compounds exhibit a wide spectrum of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities. core.ac.uk The versatility of the pyrimidine core allows for structural modifications at various positions, enabling the fine-tuning of its biological and physicochemical properties. mdpi.com This adaptability has made pyrimidine a "privileged scaffold" in drug discovery, meaning it is a molecular framework that is frequently found in biologically active compounds. mdpi.com The ongoing exploration of pyrimidine derivatives continues to yield novel compounds with potential applications in medicine and beyond. synquestlabs.com

Significance of Pyrimidine 5 Carbaldehydes in Organic Synthesis and Advanced Materials Science

Within the broader family of pyrimidines, those bearing a carbaldehyde group at the 5-position, such as pyrimidine-5-carbaldehydes, are of particular interest due to their synthetic versatility. The aldehyde functional group is a highly reactive and useful handle for a wide array of chemical transformations. researchgate.net This allows for the elaboration of the pyrimidine (B1678525) core into more complex molecules, making pyrimidine-5-carbaldehydes valuable building blocks in organic synthesis. researchgate.net For instance, they can be readily oxidized to carboxylic acids, reduced to alcohols, or undergo condensation reactions to form Schiff bases and other heterocyclic systems.

The synthetic utility of pyrimidine-5-carbaldehydes extends to the development of advanced materials. The π-deficient nature of the pyrimidine ring, combined with its aromatic and coplanar characteristics, makes it an ideal component for creating "push-pull" molecules. rsc.org These molecules, which have electron-donating and electron-withdrawing groups at different ends, can exhibit interesting photophysical properties, such as luminescence. rsc.org This has led to the investigation of pyrimidine derivatives in materials for organic light-emitting diodes (OLEDs) and nonlinear optical (NLO) materials. rsc.orgresearchgate.net The aldehyde group in pyrimidine-5-carbaldehydes serves as a convenient point for introducing the necessary donor or acceptor moieties to create these functional materials. researchgate.net Furthermore, pyrimidine-5-carbonitriles, which are closely related to the corresponding carbaldehydes, have been successfully used in the development of thermally activated delayed fluorescence (TADF) emitters for high-efficiency OLEDs. rsc.orgnih.gov

Research Trajectories and Objectives Pertaining to 4 Methyl 2 Phenylpyrimidine 5 Carbaldehyde

Foundational Synthetic Approaches to Pyrimidine Systems Relevant to Carbaldehyde Formation

The pyrimidine scaffold is a ubiquitous motif in biologically active molecules and natural products, including nucleic acids like cytosine, thymine, and uracil. wikipedia.org Consequently, a rich history of synthetic methods for its construction has been developed.

The systematic study of pyrimidines dates back to 1884, when Arthur Pinner reported the synthesis of pyrimidine derivatives by condensing amidines with ethyl acetoacetate (B1235776). wikipedia.org Pinner was also the first to propose the name "pyrimidine" in 1885. wikipedia.org However, the parent, unsubstituted pyrimidine ring was not prepared until 1900 by Gabriel and Colman, who achieved this by converting barbituric acid into 2,4,6-trichloropyrimidine (B138864) and subsequently reducing it with zinc dust. wikipedia.org Early work in the 19th century by Grimaux on the synthesis of barbituric acid from urea (B33335) and malonic acid also laid crucial groundwork in understanding the chemistry of pyrimidine-related structures. wikipedia.org These initial discoveries paved the way for the development of more general and versatile synthetic strategies. The de novo biosynthesis of pyrimidines in organisms, which starts from simple molecules like carbamoyl (B1232498) phosphate (B84403) and aspartate, provides a biological blueprint for these chemical syntheses. wikipedia.orgcreative-proteomics.com

The most classical and widely employed method for constructing the pyrimidine ring is the condensation reaction between a 1,3-dicarbonyl compound and an N-C-N synthon, such as an amidine, urea, or guanidine. wikipedia.orgresearchgate.net The Pinner synthesis specifically involves the acid- or base-catalyzed condensation of β-dicarbonyl compounds with amidines. slideshare.netslideshare.net

For the synthesis of a 2,4-disubstituted pyrimidine like the core of this compound, the key starting materials are an appropriate β-dicarbonyl compound and an amidine derivative. The reaction between benzamidine (B55565) (providing the phenyl group at the C2 position) and a derivative of acetoacetaldehyde (B1229124) or a related 1,3-dielectrophile (providing the methyl group at C4) is a direct application of this principle. The general mechanism involves nucleophilic attack, cyclization, and dehydration to form the aromatic pyrimidine ring. slideshare.net A variety of catalysts can be employed, and the reaction conditions can be tailored to accommodate a wide range of substituents on both reaction partners. mdpi.com

Table 1: Examples of Pinner Synthesis Precursors

| β-Dicarbonyl Compound | Amidine Derivative | Resulting Pyrimidine Core |

|---|---|---|

| Ethyl acetoacetate | Benzamidine | 2-Phenyl-4-hydroxy-6-methylpyrimidine |

| Acetylacetone | Formamidine | 4,6-Dimethylpyrimidine |

This table illustrates the versatility of the Pinner synthesis in generating variously substituted pyrimidines.

Multi-component reactions (MCRs) are highly efficient processes that combine three or more starting materials in a single step to form a complex product, thereby minimizing waste and operational complexity. bohrium.com The most famous MCR for pyrimidine synthesis is the Biginelli reaction, first reported by Pietro Biginelli in 1891. wikipedia.org This reaction typically involves the acid-catalyzed condensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea or thiourea (B124793) to produce 3,4-dihydropyrimidin-2(1H)-ones. wikipedia.orgbiomedres.usnih.gov

While the classic Biginelli reaction yields dihydropyrimidines, modern variations and subsequent oxidation steps can provide access to fully aromatic pyrimidines. The mechanism is believed to proceed through an N-acyliminium ion intermediate, formed from the aldehyde and urea, which is then intercepted by the enolate of the β-ketoester. acs.org

More recent advancements in MCRs have expanded the scope of pyrimidine synthesis. For instance, iridium-catalyzed multicomponent synthesis allows for the assembly of pyrimidines from amidines and up to three different alcohols. bohrium.comacs.org This sustainable method proceeds through a sequence of condensation and dehydrogenation steps, liberating only water and hydrogen gas as byproducts. acs.org Such strategies offer regioselective access to highly substituted and unsymmetrical pyrimidines, which are often challenging to obtain through classical methods. acs.orgorganic-chemistry.org

Table 2: Comparison of Pyrimidine Synthesis Strategies

| Synthetic Strategy | Key Features | Typical Reactants | Advantages |

|---|---|---|---|

| Pinner Synthesis | [3+3] Cyclocondensation | β-Dicarbonyl compound, Amidine | Well-established, versatile for 2-substituted pyrimidines. slideshare.netmdpi.com |

| Biginelli Reaction | [3+1+1+1] MCR | Aldehyde, β-Ketoester, Urea/Thiourea | High atom economy, operational simplicity, access to dihydropyrimidines. wikipedia.orgnih.gov |

| Iridium-Catalyzed MCR | Dehydrogenative Coupling | Alcohols, Amidine | Sustainable, regioselective, broad functional group tolerance. bohrium.comacs.org |

This interactive table compares the main features of different foundational pyrimidine synthesis routes.

Introduction of the Formyl Group (–CHO) at the C5 Position

Once the 4-methyl-2-phenylpyrimidine (B1605159) core is assembled, the next critical step is the introduction of the carbaldehyde (formyl) group at the C5 position. The pyrimidine ring is generally considered electron-deficient compared to benzene (B151609), which makes electrophilic substitution challenging. However, the C5 position is the least electron-deficient and thus the most favorable site for such reactions. wikipedia.org

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heterocyclic compounds. researchgate.netorganic-chemistry.org The reaction employs a Vilsmeier reagent, which is an electrophilic iminium salt, typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and a chlorinating agent like phosphorus oxychloride (POCl₃). organic-chemistry.orgnih.gov

This method is particularly effective for introducing a formyl group at the C5 position of pyrimidine rings that are activated by electron-donating groups. mdpi.com The reaction of 4-methyl-2-phenylpyrimidine with the Vilsmeier reagent leads to an electrophilic attack of the chloromethyleneiminium salt at the C5 position. The resulting intermediate is then hydrolyzed during the workup to yield the final this compound. mdpi.comnih.gov The process is regioselective for the C5 position due to its relatively higher electron density compared to the C2, C4, and C6 positions, which are adjacent to the ring nitrogen atoms. wikipedia.org

While the Vilsmeier-Haack reaction is a premier method, other electrophilic formylation techniques can also be considered. The key to any successful electrophilic substitution on the pyrimidine ring is the presence of activating groups. The phenyl group at C2 and the methyl group at C4 both contribute some electron density to the ring system, facilitating the attack of an electrophile at C5.

The introduction of various reactive groups at the C5 position of pyrimidines has been explored extensively, often serving as a handle for further chemical modifications. nih.govresearchgate.net For formylation, any reagent that can deliver an electrophilic "CHO+" equivalent could potentially be used, although the Vilsmeier-Haack conditions are generally the most reliable and high-yielding for this specific transformation on pyrimidine scaffolds. mdpi.com The reactivity of the C5 position towards electrophiles is a fundamental characteristic that enables the synthesis of compounds like this compound.

Specific Synthetic Pathways Towards this compound

The regioselective synthesis of trisubstituted pyrimidines is a critical strategy for accessing complex molecules like this compound. Research has demonstrated efficient methods for creating polysubstituted pyrimidines through controlled, stepwise reactions. nih.govacs.org A common approach involves starting with a poly-halogenated pyrimidine and sequentially substituting the halogens with different nucleophiles under distinct reaction conditions. acs.org The inherent differences in reactivity at the C2, C4, and C6 positions of the pyrimidine ring allow for this regioselectivity.

An efficient, scalable, and high-yielding method has been established for the regioselective synthesis of compounds such as 4-alkoxy-2(or 6)-arylamino-6(or 2)−methylaminopyrimidine-5-carbaldehydes starting from a versatile precursor. acs.org Such strategies can be adapted for the target molecule by carefully selecting the sequence of incoming nucleophiles—a phenyl source for the C2 position and a methyl source for the C4 position. These syntheses often employ nucleophilic aromatic substitution (SNAr) mechanisms. nih.govacs.org The development of metal-free, de novo synthesis methods using precursors like α-aryl-β,β-ditosyloxy ketones, which serve as 1,3-dielectrophilic synthons, also provides a pathway to highly substituted pyrimidines with excellent regioselectivity. rsc.org

A cornerstone in the synthesis of complex pyrimidine-5-carbaldehydes is the use of the highly reactive precursor, 2,4,6-trichloropyrimidine-5-carbaldehyde (B1310558). nih.govacs.org This compound serves as a versatile scaffold for introducing a variety of functional groups through sequential nucleophilic aromatic substitution (SNAr) reactions. acs.orgmdpi.com The chlorine atoms at the C2, C4, and C6 positions exhibit differential reactivity, which can be exploited to achieve selective functionalization.

An efficient regioselective synthesis of trisubstituted 2(or 6)-arylaminopyrimidine-5-carbaldehydes has been developed via an SNAr reaction of 2,4,6-trichloropyrimidine-5-carbaldehyde with various nucleophiles. nih.govacs.org For the synthesis of this compound, a plausible route would involve:

A selective SNAr reaction with a phenyl source (like aniline (B41778) or a related species) to install the 2-phenyl group. acs.org

A subsequent substitution at the C4 position with a methylating agent.

A final reductive dechlorination at the C6 position to yield the target compound.

Research has shown that reactions on 2,4,6-trichloropyrimidine-5-carbaldehyde can be carried out under mild and environmentally friendly conditions, making it an attractive pathway for generating diverse N-heterocyclic compounds. mdpi.comdoaj.org

| Precursor | Reagent | Position Substituted | Product Class | Yield | Ref |

| 2,4,6-trichloropyrimidine-5-carbaldehyde | 4-Iodoaniline | C4 or C2/C6 | 4-Arylamino-2,6-dichloropyrimidine-5-carbaldehyde | ~100% | acs.org |

| 2,4,6-trichloropyrimidine-5-carbaldehyde | 4-Bromoaniline | C4 or C2/C6 | 4-Arylamino-2,6-dichloropyrimidine-5-carbaldehyde | 81% | acs.org |

| 2,4,6-trichloropyrimidine-5-carbaldehyde | Aniline | C4 or C2/C6 | 4-Arylamino-2,6-dichloropyrimidine-5-carbaldehyde | 75% | acs.org |

| 4-(4-Iodoanilino)-2,6-dichloropyrimidine-5-carbaldehyde | Methylamine | C2 or C6 | 4-Arylamino-6-methylaminopyrimidine-5-carbaldehyde | Excellent | acs.org |

Alternative synthetic routes to this compound can be envisioned through the functional group interconversion of related pyrimidine derivatives. Although less commonly cited for this specific substitution pattern, standard organic transformations can be applied. For instance, a precursor such as 4-Methyl-2-phenylpyrimidine-5-carboxylic acid or its corresponding ester could be reduced to the target aldehyde. This transformation often involves converting the carboxylic acid to a more reactive derivative, such as an acid chloride or a Weinreb amide, followed by controlled reduction.

Similarly, the oxidation of a 4-Methyl-2-phenyl-5-(hydroxymethyl)pyrimidine precursor would yield the desired carbaldehyde. This oxidation is a fundamental transformation in organic synthesis and can be achieved using a variety of mild oxidizing agents to prevent over-oxidation to the carboxylic acid. The synthesis of pyrimidine-5-carboxylic esters from amidinium salts has been described, providing a potential entry point to these precursors. organic-chemistry.org

Advanced Catalytic Systems in Pyrimidine-Carbaldehyde Synthesis

Modern synthetic chemistry increasingly relies on advanced catalytic systems to improve efficiency, selectivity, and sustainability. The synthesis of pyrimidine-based structures has benefited significantly from these developments.

Lewis acids are pivotal in catalyzing the formation of heterocyclic rings, including pyrimidines. Indium(III) compounds, such as Indium(III) trifluoromethanesulphonate (In(OTf)₃) and Indium(III) bromide (InBr₃), have emerged as highly effective and versatile catalysts in organic synthesis. researchgate.netsrce.hrorganic-chemistry.org InBr₃ is a Lewis acid that can be used in various organic reactions, including the synthesis of pyrido[2,3-d]pyrimidines via multicomponent Biginelli reactions. jsynthchem.comjsynthchem.comwikipedia.org In such reactions, the Lewis acid activates a carbonyl group on an aldehyde, enhancing its electrophilicity and facilitating subsequent cyclocondensation steps. jsynthchem.com

The use of In(OTf)₃ has been reported for the efficient, solvent-free synthesis of quinazolinones, which are structurally related to pyrimidines. srce.hrresearchgate.net These catalysts are often reusable, tolerant of various functional groups, and require low catalyst loading, which aligns with the principles of green chemistry. srce.hrjsynthchem.com For instance, a one-pot synthesis of pyrido[2,3-d]pyrimidines has been achieved using InBr₃ under solvent-free conditions at 80 °C, demonstrating a simple and economical approach. jsynthchem.comjsynthchem.com

| Catalyst | Reaction Type | Conditions | Key Advantages | Ref |

| InBr₃ | Biginelli Reaction (Pyrido[2,3-d]pyrimidines) | Solvent-free, 80 °C | Simple, economical, good yields | jsynthchem.comjsynthchem.com |

| In(OTf)₃ | Biginelli Condensation (Octahydroquinazolinones) | Solvent-free | Reusable, high yields, short reaction times | srce.hrresearchgate.net |

| Samarium chloride | Pyrimidine Synthesis | Microwave irradiation | Rapid, high yields, avoids harsh reagents | organic-chemistry.org |

Phase transfer catalysis (PTC) is an exceptionally powerful technique for facilitating reactions between reagents located in different immiscible phases (e.g., aqueous and organic). This method is particularly valuable in the synthesis of substituted pyrimidines, especially for forming C–N bonds via SNAr mechanisms. nih.govdoaj.org When functionalizing 2,4,6-trichloropyrimidine-5-carbaldehyde, a biphasic system (e.g., toluene/H₂O or CH₂Cl₂/H₂O) is often employed. acs.org

The phase transfer catalyst, typically a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) iodide (TBAI) or triethyl benzyl (B1604629) ammonium chloride (TEBAC), transports a nucleophile (e.g., an anion from the aqueous phase) into the organic phase where the pyrimidine substrate is dissolved. acs.orgdoaj.orge-journals.in This process enables the reaction to proceed smoothly at the interface or in the organic phase. The use of TBAI has been shown to be superior to other catalysts like TBAB and CTAB for C–N bond formation in the synthesis of new pyrimidine derivatives. doaj.org This methodology has been successfully used in the regioselective reaction of aniline nucleophiles with 2,4,6-trichloropyrimidine-5-carbaldehyde, preventing undesirable side reactions and leading to nearly quantitative yields. acs.org The application of PTC has also been reported in the synthesis of various pyrimidine derivatives from chalcones and urea/thiourea, highlighting its broad utility. impactfactor.org

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has emerged as a pivotal technology in modern chemistry, offering significant advantages over conventional heating methods, particularly in the synthesis of heterocyclic compounds like pyrimidines. researchgate.net The application of microwave irradiation can dramatically accelerate reaction rates, often reducing reaction times from several hours to mere minutes. acs.org This rapid heating, combined with the ability to achieve temperatures higher than the boiling point of the solvent in sealed vessels, often leads to higher product yields, improved purity, and enhanced selectivity. researchgate.nettandfonline.com

For the synthesis of pyrimidine derivatives, microwave assistance is frequently applied to multicomponent reactions (MCRs) such as the Biginelli reaction. tandfonline.combenthamdirect.com This approach typically involves the one-pot condensation of an aldehyde, a β-dicarbonyl compound, and a urea or thiourea derivative. tandfonline.commdpi.com In the context of this compound, a plausible microwave-assisted route would involve the reaction of benzaldehyde, a suitable four-carbon β-dicarbonyl precursor that can form the methyl and carbaldehyde groups at positions 4 and 5 respectively, and an amidine source.

The benefits of this approach include operational simplicity and the potential for solvent-free conditions, which aligns with green chemistry principles. tandfonline.combenthamdirect.com For instance, studies on related pyrimidines demonstrate that reacting a 1,3-diketone, an aryl aldehyde, and urea with a few drops of ethanol (B145695) and a catalytic amount of acid under microwave irradiation can produce the desired pyrimidine in yields ranging from 65% to 90%. tandfonline.com The total reaction time under these conditions can be as short as 45 minutes, a significant improvement over the 2-3 days that might be required using conventional methods. acs.org Some microwave-assisted syntheses of pyrimidines have been achieved in just a few seconds using continuous flow systems. organic-chemistry.org

Process Optimization and Scalability for this compound Synthesis

Optimizing reaction conditions is crucial for transitioning a synthetic protocol from laboratory scale to industrial production. This involves a systematic investigation of various parameters to maximize yield and purity while ensuring the process is economically viable and scalable.

Impact of Reaction Conditions (e.g., Solvent Systems, Temperature Profiles)

The choice of solvent and the temperature profile are critical factors that significantly influence the outcome of pyrimidine synthesis. Solvents can affect reactant solubility, reaction rate, and even the reaction pathway. In microwave-assisted synthesis, polar solvents are often preferred due to their ability to efficiently absorb microwave energy, leading to rapid heating. tandfonline.com However, a variety of solvents have been tested for pyrimidine synthesis, with the optimal choice being highly dependent on the specific reactants and catalysts used. researchgate.net

Some studies have explored a range of solvents, including water, ethanol, methanol (B129727), ethyl acetate, and various aprotic solvents like DMF and THF. researchgate.netoup.comresearchgate.net For certain pyrimidine syntheses, methanol has been identified as the solvent of choice, providing excellent yields even at temperatures as low as 30°C. researchgate.net In many modern protocols, there is a strong trend towards solvent-free reactions, which are made possible by microwave heating. mdpi.comresearchgate.net These solventless approaches not only simplify the work-up process but also significantly reduce environmental impact. rasayanjournal.co.in

Temperature is another key variable. While some reactions proceed efficiently at room temperature, others require heating to achieve a reasonable rate and yield. oup.com Microwave-assisted reactions are often conducted at elevated temperatures (e.g., 100-140°C) in sealed vessels to accelerate the reaction. acs.orgmdpi.comorganic-chemistry.org Careful control of the temperature profile is essential, as excessive heat can sometimes lead to the formation of by-products or degradation of the desired product. oup.com

| Solvent | Temperature (°C) | Method | Observation | Reference |

|---|---|---|---|---|

| Methanol | 30 | Conventional | Identified as the optimal solvent for a specific thiazolo[3,2-a]pyrimidine synthesis, resulting in excellent yield. | researchgate.net |

| Ethanol | Reflux | Conventional | Commonly used solvent for Biginelli reaction, often with an acid catalyst. | tandfonline.com |

| Water | 100 | Conventional | Only trace amounts of the desired product were identified after prolonged reaction time (12 h). | researchgate.net |

| Solvent-Free | 100 | Microwave | Optimized condition for a Biginelli reaction of β-ketophosphonates, leading to high yields in 2 hours. | mdpi.com |

| DMF / DMSO | >100 | Microwave (Flow) | High-boiling, microwave-absorbing solvents used to reach higher temperatures and conversions in open continuous flow systems. | organic-chemistry.org |

| Et2O / Acetone (7:1) | Room Temp | Conventional | Optimized mixed solvent system for synthesizing bis(trimethylsilyl)carbodiimide (B93060) (BTMSC), a precursor, in high yield (80%). | oup.com |

Yield Enhancement and Purity Considerations

Maximizing the yield of this compound while maintaining high purity is a primary goal of process optimization. Several strategies are employed to achieve this. The use of catalysts is a common approach to enhance reaction rates and yields. In Biginelli-type reactions, both Brønsted acids (e.g., HCl) and Lewis acids (e.g., zinc triflate, MnO2) have proven effective. tandfonline.commdpi.comresearchgate.net

The choice of starting materials and their stoichiometry is also critical. Multicomponent reactions are inherently efficient, but the purity of reactants can impact the final product's purity. rasayanjournal.co.in Microwave-assisted synthesis often contributes to higher purity by reducing reaction times and minimizing the formation of thermal degradation by-products. researchgate.net This simplified reaction profile makes the subsequent purification process easier. acs.org

Purification of the final product is typically achieved through standard laboratory techniques. Recrystallization from a suitable solvent, such as ethanol, is a widely used method to obtain pyrimidine derivatives with high purity. tandfonline.com The crude reaction mixture may first be filtered through a plug of silica (B1680970) to remove insoluble catalysts or by-products before the final purification step. acs.org

| Strategy | Example | Effect | Reference |

|---|---|---|---|

| Microwave Irradiation | Biginelli condensation of aldehyde, β-ketoester, and urea. | Reduces reaction time from hours to minutes; increases yield up to 98%. | researchgate.net |

| Catalysis | Use of 15 mol% Zn(OTf)2 in a Biginelli-type reaction. | Optimized catalyst for the synthesis of 3,4-dihydropyrimidin-2(1H)-one-phosphonates. | mdpi.com |

| Catalysis | Use of MnO2-CNT nanocomposites. | High yields, short reaction times under solvent-free conditions. Catalyst is recoverable and reusable. | researchgate.net |

| Solvent-Free Conditions | Microwave-assisted Biginelli reaction. | Simplifies reaction and work-up, reduces waste, and often leads to excellent yields. | benthamdirect.comresearchgate.net |

| Multicomponent Reaction (MCR) | One-pot synthesis from three or more reactants. | Improves atom economy, reduces waste, and simplifies the synthetic process. | rasayanjournal.co.in |

| Purification Method | Recrystallization from ethanol. | Commonly used to obtain final products with high purity. | tandfonline.com |

Green Chemistry Principles Applied to Synthetic Routes

The synthesis of specialty chemicals is increasingly guided by the twelve principles of green chemistry, which aim to reduce the environmental impact of chemical processes. doaj.org The synthesis of this compound can incorporate several of these principles to create more sustainable and eco-friendly routes. rasayanjournal.co.innih.gov

A cornerstone of green pyrimidine synthesis is the use of MCRs, which maximize atom economy by incorporating most or all of the atoms from the reactants into the final product, thus minimizing waste. rasayanjournal.co.intandfonline.com The use of microwave irradiation is another key green technique, as it provides a more energy-efficient heating method compared to conventional oil baths and can significantly shorten reaction times. benthamdirect.comnih.gov

The fifth principle of green chemistry, advocating for safer solvents and auxiliaries, is addressed by developing solvent-free reactions or using environmentally benign solvents like water or ethanol. nih.govskpharmteco.com Traditional organic solvents are often volatile, toxic, and difficult to dispose of, making their elimination a significant step towards a greener process. rasayanjournal.co.in Furthermore, the development and use of reusable or non-toxic catalysts in place of stoichiometric and often hazardous reagents is another important aspect. nih.gov These greener approaches not only reduce environmental harm but also often lead to financial benefits through reduced waste, shorter reaction times, and simplified workup procedures. rasayanjournal.co.in

Reactivity Profile of the Aldehyde Functional Group in this compound

The aldehyde group is the primary site of reactivity in this compound, participating in a variety of transformations typical of aromatic aldehydes.

The carbonyl carbon of the aldehyde is electrophilic and readily undergoes nucleophilic attack. A prominent example is its reaction with primary amines to form imines, commonly known as Schiff bases. The reaction mechanism initiates with the nucleophilic attack of the amine's nitrogen atom on the aldehyde's carbonyl carbon. This leads to the formation of an unstable tetrahedral intermediate called a carbinolamine. mdpi.com Subsequent elimination of a water molecule from the carbinolamine results in the formation of a carbon-nitrogen double bond (C=N), yielding the final imine product. mdpi.com The reactivity of aldehydes in these condensation reactions is generally higher than that of ketones, partly due to reduced steric hindrance at the reaction center. mdpi.com

The synthesis of Schiff bases from pyrimidine-5-carbaldehyde derivatives is a well-documented process. For instance, new 5-iminomethylpyrimidine compounds have been synthesized by reacting 4-(4-fluoroanilino)-6-methyl-2-phenylpyrimidine-5-carbaldehyde with various aromatic amines. chemicalbook.comorganic-chemistry.org These reactions are often catalyzed by a few drops of acid, such as glacial acetic acid, and can be carried out in solvents like ethanol or tetrahydrofuran (B95107) (THF). chemicalbook.commdpi.combldpharm.com

Table 1: Examples of Schiff Base Synthesis from Pyrimidine Aldehydes

| Aldehyde Reactant | Amine Reactant | Catalyst/Solvent | Product Type | Reference |

|---|---|---|---|---|

| 4-(4-fluoroanilino)-6-methyl-2-phenylpyrimidine-5-carbaldehyde | Aromatic amines | Indium(III) trifluoromethanesulphonate / THF | Pyrimidine Schiff Base | chemicalbook.com |

| Pyrimidine derivatives | 4-(4'-n-alkoxybenzoloxy)benzaldehyde | Glacial Acetic Acid / Benzene | Pyrimidine Schiff Base | mdpi.comchemicalbook.com |

| 5-bromo-2-chloropyrimidin-4-amine | Substituted benzaldehydes | Glacial Acetic Acid / Ethanol | Pyrimidine Schiff Base | oakwoodchemical.com |

The aldehyde functional group in this compound can be readily oxidized to a carboxylic acid and reduced to a primary alcohol, representing fundamental transformations in synthetic chemistry.

Oxidation: The aldehyde can be oxidized to form 4-Methyl-2-phenylpyrimidine-5-carboxylic acid. This transformation can be achieved using a variety of standard oxidizing agents common in organic synthesis, such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃). While direct oxidation of the aldehyde is a standard procedure, the target carboxylic acid can also be obtained through the hydrolysis of its corresponding ester, such as ethyl 4-methyl-2-phenylpyrimidine-5-carboxylate. chemicalbook.com For example, the hydrolysis of an oxazole (B20620) ester to its carboxylic acid has been demonstrated using lithium hydroxide (B78521) (LiOH) in a mixture of THF, methanol, and water. abichem.com

Reduction: The aldehyde group can be reduced to a primary alcohol, yielding (4-Methyl-2-phenylpyrimidin-5-yl)methanol. matrix-fine-chemicals.comscience.govgoogle.com This is a common transformation accomplished with reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The reduction of related heterocyclic esters to their corresponding alcohols using LiAlH₄ in THF is a well-established method, indicating a similar pathway for the aldehyde. organic-chemistry.orgchemicalbook.com For instance, mirtazapine, a complex pharmaceutical, has an intermediate, 2-(4-methyl-2-phenylpiperazin-1-yl)pyridine-3-methanol, which is produced by the reduction of the corresponding carboxylic acid with lithium aluminum hydride.

This compound can participate in base-catalyzed condensation reactions with ketones containing α-hydrogens to form α,β-unsaturated ketones, a class of compounds known as chalcones. This specific type of crossed aldol (B89426) condensation is known as the Claisen-Schmidt condensation.

The reaction is typically carried out by treating a mixture of the aldehyde (which lacks α-hydrogens) and a ketone (e.g., a substituted acetophenone) with a base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an alcoholic solvent. The mechanism involves the deprotonation of the α-carbon of the ketone by the base to form a nucleophilic enolate ion. This enolate then attacks the electrophilic carbonyl carbon of this compound. The resulting aldol addition product readily undergoes dehydration (elimination of a water molecule) to yield the thermodynamically stable conjugated system of the chalcone. The synthesis of various chalcones via Claisen-Schmidt condensation is a versatile and widely used method for preparing these biologically significant molecules.

Table 2: General Conditions for Claisen-Schmidt Condensation

| Carbonyl 1 | Carbonyl 2 | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|

| Substituted Benzaldehydes | Acetophenone | 40% aq. KOH / Ethanol, room temp. | Chalcone | |

| Aromatic Aldehydes | Aryl Ketones | 40% NaOH / Ethanol, 10°C to RT | Chalcone Derivative | |

| Benzaldehyde | Acetophenone | Solid NaOH, solvent-free | Chalcone |

N-Heterocyclic carbenes (NHCs) are powerful organocatalysts that can mediate a variety of transformations of aldehydes, including this compound. A key feature of NHC catalysis is the concept of "umpolung" or polarity inversion.

The catalytic cycle begins with the nucleophilic addition of the NHC to the aldehyde's carbonyl carbon, forming a tetrahedral intermediate known as a Breslow intermediate. science.gov This intermediate, after proton transfer, can act as a nucleophile (an acyl anion equivalent), which is a reversal of the normal electrophilic character of the aldehyde carbon.

Alternatively, the Breslow intermediate can be oxidized to an electrophilic acyl azolium ion. This highly reactive species can then react with various nucleophiles. For example, in the presence of an alcohol, the acyl azolium intermediate is acylated, leading to the formation of an ester and regeneration of the NHC catalyst. NHC-catalyzed reactions are known for their mild conditions and operational simplicity, often proceeding at room temperature without the need for strict exclusion of air. These catalysts enable the deaminative cross-coupling of aldehydes with redox-active pyridinium (B92312) salts under metal-free conditions, showcasing their versatility. science.govgoogle.com

Reactivity of the Pyrimidine Heterocyclic Ring System

The pyrimidine ring is classified as a π-deficient heterocycle. This is due to the presence of two highly electronegative nitrogen atoms, which withdraw electron density from the ring via an inductive effect (-I effect). This withdrawal deactivates the ring towards electrophilic aromatic substitution (EAS) compared to benzene. matrix-fine-chemicals.com The reaction conditions required for substitution on the pyrimidine ring are typically harsher than those needed for benzene, similar to other deactivated systems like nitrobenzene.

Furthermore, in the acidic conditions often required for EAS reactions (e.g., nitration, sulfonation), the basic nitrogen atoms of the pyrimidine ring can be protonated. This forms a pyridinium-like cation, which further increases the deactivation of the ring towards attack by an electrophile.

Reactivity of the Methyl and Phenyl Substituents

The methyl and phenyl groups attached to the pyrimidine ring also exhibit their own characteristic reactivity, which can be exploited for further molecular diversification.

The methyl group at the 4-position of the pyrimidine ring can be functionalized. As mentioned in the context of the Boekelheide rearrangement, the 4-methyl group can be converted to a 4-acetoxymethyl-substituted pyrimidine derivative. fu-berlin.de This transformation proceeds via the corresponding pyrimidine N-oxide and is promoted by acetic anhydride. fu-berlin.de The reaction is believed to involve a (pyrimidin-4-yl)methyl radical as a key intermediate. fu-berlin.de

The reactivity of the phenyl ring is influenced by the pyrimidine ring to which it is attached. The pyrimidine ring is an electron-withdrawing group, which deactivates the phenyl ring towards electrophilic aromatic substitution. quora.com Therefore, electrophilic attack on the phenyl ring of this compound would be less favorable compared to benzene itself and would primarily direct incoming electrophiles to the meta position.

Conversely, the electron-withdrawing nature of the pyrimidine substituent makes the phenyl ring more susceptible to nucleophilic aromatic substitution, especially if a good leaving group is present on the phenyl ring. quora.com

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and introducing new substituents onto aromatic and heteroaromatic rings.

Suzuki Coupling: The Suzuki-Miyaura coupling reaction, which couples an organoboron compound with a halide or triflate, is widely used for the arylation of pyrimidines. mdpi.comnih.govorganic-chemistry.orgmdpi.com Halogenated pyrimidines are excellent substrates for Suzuki coupling. mdpi.com For instance, 2,4-dichloropyrimidines can be selectively coupled at the C4 position with various aryl and heteroaryl boronic acids. mdpi.com The reaction conditions, including the choice of catalyst, base, and solvent, are crucial for achieving high yields and selectivity. mdpi.commdpi.com If this compound were halogenated on the pyrimidine ring, it could undergo Suzuki coupling to introduce a wide range of aryl or heteroaryl substituents.

Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.org This reaction is also applicable to halonucleosides and other heterocyclic systems. thieme-connect.de While specific examples for this compound are not available, a halogenated derivative could potentially undergo Heck coupling to introduce alkenyl substituents. Nickel-catalyzed versions of Heck-type reactions have also been developed. nih.gov

Sonogashira Coupling: The Sonogashira reaction is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.orgorganic-chemistry.org This reaction is a vital tool for synthesizing alkynyl-substituted heterocycles. nih.govresearchgate.netresearchgate.net Copper-free Sonogashira conditions have also been developed to circumvent issues associated with the copper co-catalyst. nih.gov A halogenated version of this compound would be a suitable substrate for Sonogashira coupling, allowing for the introduction of various alkyne groups.

Table of Cross-Coupling Reactions Applicable to Pyrimidine Systems

| Reaction Name | Reactants | Catalyst System (Typical) | Product Type | Reference |

|---|---|---|---|---|

| Suzuki Coupling | Halopyrimidine, Aryl/Heteroaryl Boronic Acid | Pd(PPh3)4, Base (e.g., K3PO4) | Aryl/Heteroaryl-substituted pyrimidine | mdpi.commdpi.com |

| Heck Reaction | Halopyrimidine, Alkene | Pd(OAc)2, Base | Alkenyl-substituted pyrimidine | organic-chemistry.orgthieme-connect.de |

| Sonogashira Coupling | Halopyrimidine, Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base | Alkynyl-substituted pyrimidine | wikipedia.orgorganic-chemistry.orgnih.gov |

Derivatives and Analogues: Synthesis and Structure Activity Relationship Sar Paradigms

Rational Design of 4-Methyl-2-phenylpyrimidine-5-carbaldehyde Derivatives

The rational design of derivatives often employs strategies such as scaffold hopping and molecular hybridization. Scaffold hopping involves replacing the central pyrimidine (B1678525) core with other heterocyclic systems to explore new chemical space while retaining key binding interactions. nih.gov Molecular hybridization, on the other hand, combines the this compound scaffold with other known pharmacophores to create hybrid molecules with potentially synergistic or enhanced activities. nih.gov For instance, the pyrimidine moiety is a crucial component in many biologically active compounds, and its derivatives are often designed to act as inhibitors of specific enzymes, such as CYP51 in fungi. nih.gov The design process also considers the introduction of various functional groups at different positions of the pyrimidine ring to modulate electronic properties, steric hindrance, and hydrogen bonding capabilities, all of which are critical for their interaction with biological targets. mdpi.comnih.gov

Synthesis of Key Derivatives and Functional Analogues

The aldehyde functional group at the 5-position of the pyrimidine ring serves as a versatile handle for a wide range of chemical transformations, enabling the synthesis of diverse derivatives.

The condensation of the carbaldehyde group with primary amines readily affords imine or Schiff base derivatives. This reaction is typically carried out by refluxing the aldehyde with the corresponding amine in a suitable solvent like ethanol (B145695). nih.govderpharmachemica.com The formation of the characteristic C=N (imine) bond can be confirmed by spectroscopic methods such as FT-IR, which shows a characteristic absorption band for the imine group. nih.govresearchgate.net A variety of amines, including aromatic and aliphatic amines, can be used to generate a library of Schiff bases, each with distinct electronic and steric properties. researchgate.netresearchgate.net

Table 1: Synthesis of Representative Schiff Base Derivatives

| Aldehyde Precursor | Amine Reagent | Product | Reference |

|---|---|---|---|

| Pyridine-4-carbaldehyde | 3-Aminobenzoic acid | 3-(((pyridin-4-yl)methylene)amino)benzoic acid | researchgate.net |

| Benzaldehyde | Ethylenediamine | N,N'-bis(phenylmethylene)ethane-1,2-diamine | derpharmachemica.com |

This table presents examples of Schiff base synthesis from various aldehydes, illustrating the general synthetic approach applicable to this compound.

The aldehyde group can be oxidized to a carboxylic acid, which can then be esterified to produce a range of ester derivatives. Alternatively, ester derivatives can be synthesized through multi-step reactions starting from precursors like ethyl acetoacetate (B1235776) and benzaldehyde. For example, ethyl 2-chloro-4-methyl-6-phenylpyrimidine-5-carboxylate can be synthesized and subsequently reacted with various anilines to yield a series of ethyl 2-(arylamino)-4-methyl-6-phenylpyrimidine-5-carboxylates. derpharmachemica.com These esters can be further converted to amides by reacting with amines. nih.gov

A series of 1-[2-(4-methyl-2-(methylthio)pyrimidine-5-carboxamido)phenyl]ethyl-substitutedphenyl carbamates were synthesized from 4-methyl-2-(methylthio)pyrimidine-5-carboxylic acid. researchgate.net The synthesis of tetrahydropyrimidine-5-carboxylate derivatives can be achieved through a one-pot reaction involving an aldehyde, urea (B33335) or thiourea (B124793), and ethyl acetoacetate. mdpi.com

The synthesis of hydroxylated pyrimidine derivatives can be achieved through various synthetic routes. For instance, the reaction of a pyrimidine ester with a suitable reagent can introduce a hydroxyl group. nih.gov Halogenated pyrimidines, particularly chlorinated derivatives, are valuable intermediates for further functionalization. They are often prepared by treating the corresponding hydroxypyrimidine with phosphoryl chloride (POCl3). derpharmachemica.comnih.gov These halogenated pyrimidines can then undergo nucleophilic substitution reactions with various nucleophiles to introduce a wide range of functional groups.

For example, 5-bromo-2,4-dichloropyrimidine (B17362) can be selectively substituted to create complex pyridopyrimidine systems. nih.gov

The pyrimidine ring of this compound can be annulated with other heterocyclic rings to form fused systems with diverse chemical properties.

Pyrrolopyrimidines: These can be synthesized by constructing a pyrrole (B145914) ring onto the pyrimidine core. A general method involves the reaction of a 4-chloropyrrolopyrimidine intermediate with various nucleophiles. nih.gov The synthesis often starts from a substituted pyrrole which is then cyclized to form the fused pyrimidine ring. nih.gov

Pyrido[2,3-d]pyrimidines: These are formed by fusing a pyridine (B92270) ring to the pyrimidine ring. Synthetic strategies often involve the condensation of a functionalized pyrimidine with a suitable three-carbon unit. nih.govresearchgate.net For instance, 2-amino-3-cyanopyridines can be reacted with reagents like formamide (B127407) to yield pyrido[2,3-d]pyrimidine (B1209978) derivatives. researchgate.net Another approach involves the Michael addition of a pyrimidinone with an acrylate (B77674) derivative, followed by cyclization. nih.gov

Thienopyrimidines: The fusion of a thiophene (B33073) ring to the pyrimidine core gives rise to thienopyrimidines. A common synthetic route starts with a substituted aminothiophene which is then cyclized with a one-carbon synthon like formamide or formic acid to form the pyrimidine ring. nih.govyu.edu.jonih.gov Alternatively, a preformed pyrimidine can be used to construct the thiophene ring. researchgate.net

Table 2: Synthesis of Fused Heterocyclic Systems

| Fused System | Starting Material Example | Key Reagents/Conditions | Reference |

|---|---|---|---|

| Pyrrolopyrimidines | 2-Amino-1-(3,4-dichlorophenyl)-4,5-diphenyl-1H-pyrrole-3-carbonitrile | Phosphorus oxychloride, Hydrazine hydrate | nih.gov |

| Pyrido[2,3-d]pyrimidines | 2,4,6-Triaminopyrimidine | Nitromalonaldehyde, Raney Ni | nih.gov |

This table summarizes representative synthetic strategies for constructing fused heterocyclic systems based on pyrimidine precursors.

The synthesis and characterization of positional isomers are crucial for understanding structure-activity relationships. For the this compound scaffold, isomers can be generated by altering the substitution pattern on the pyrimidine ring. For example, moving the methyl group from the 4-position to the 6-position would result in a distinct isomer with potentially different chemical reactivity and biological activity. The synthesis of such isomers often requires different starting materials or synthetic routes. The chemical distinctiveness of these isomers can be probed by spectroscopic techniques and by evaluating their reactivity in various chemical transformations. The synthesis of different N-substituted pyrimidine derivatives has been explored, leading to a variety of positional isomers with unique properties. researchgate.net The condensation of 5-aminopyrazoles with various reagents can lead to the formation of different positional isomers of fused pyrimidine systems, such as pyrazolo[3,4-b]pyridines. frontiersin.org

Structure-Activity Relationship (SAR) Investigations of Pyrimidine Derivatives

The pyrimidine core is a foundational structure in medicinal chemistry, and its derivatives are the subject of extensive research to understand how structural modifications influence biological activity.

Elucidation of Substituent Effects on Reactivity and Biological Activity

The reactivity of the pyrimidine ring and the biological efficacy of its derivatives are highly dependent on the nature and position of various substituents. The core structure of this compound features a methyl group at position 4, a phenyl group at position 2, and a carbaldehyde (formyl) group at position 5. Each of these positions, particularly the aldehyde, offers a reactive site for chemical modification to explore and optimize biological activities.

Research on related pyrimidine scaffolds provides significant insights into potential substituent effects. For instance, in studies on N-benzyl-2-phenylpyrimidin-4-amine derivatives, a strong correlation was observed between the compounds' IC50 values for inhibiting the USP1/UAF1 deubiquitinase complex and their activity in non-small cell lung cancer cells. nih.gov This highlights the importance of the substitution pattern on the pyrimidine core for anticancer applications. nih.gov

Investigations into 5-hydroxymethylpyrimidines, which are closely related to the 5-carbaldehyde moiety after reduction, have shown that substituents at the 4-position significantly modulate cytotoxicity. It was found that derivatives with bulky constituents and those with a benzylsulfanyl group at the 4-position exhibited more promising anticancer properties compared to those with aliphatic amino groups. mdpi.com Furthermore, the conversion of a related pyrimidine's C5 substituent to a 5-hydroxymethyl group was shown to significantly enhance cytotoxicity against both normal and cancer cell lines. mdpi.com

In a different context, derivatives of 2-(methylthio)-4-methylpyrimidine-5-carboxamide have been evaluated for fungicidal activity. researchgate.net The study revealed that introducing substituted phenyl carbamate (B1207046) moieties led to compounds with moderate activity against Sclerotinia sclerotiorum. researchgate.net Specifically, a derivative with a 3-trifluoromethyl phenyl group showed enhanced inhibitory rates, suggesting that electron-withdrawing groups on peripheral phenyl rings can positively influence biological activity. researchgate.net Theoretical studies on other heterocyclic systems have also shown that electron-withdrawing substituents can increase properties like ionization potential and electrophilicity, which alters chemical reactivity. rsc.org Conversely, the presence of electron-donating groups, such as a methoxy (B1213986) group, has been found in some contexts to detract from activity. nih.gov The number and position of methyl groups can also influence basicity and reactivity. nih.gov

The data below summarizes the structure-activity relationships for various pyrimidine derivatives, illustrating the impact of different substituents on their biological activities.

| Scaffold | Substituent(s) | Biological Activity | Key Finding |

| N-benzyl-2-phenylpyrimidin-4-amine | Varied substitutions | USP1/UAF1 Inhibition (Anticancer) | Strong correlation between inhibitory potency (IC50) and cancer cell killing. nih.gov |

| 5-Hydroxymethylpyrimidine | Varied at C4 (e.g., benzylsulfanyl, aliphatic amino) | Cytotoxicity (Anticancer) | Bulky constituents and benzylsulfanyl group at C4 enhance anticancer properties. mdpi.com |

| 2-(methylthio)-4-methylpyrimidine-5-carboxamide | Substituted phenyl carbamates | Fungicidal (against S. sclerotiorum) | 3-Trifluoromethyl phenyl carbamate derivative showed an inhibitory rate of 70.3% at 100 mg/L. researchgate.net |

| Furo[2,3-d]pyrimidine (B11772683) | N4-alkyl groups (Ethyl, Propyl, Butyl) | Microtubule Depolymerization | Potency decreased with increased alkyl chain length at the N4-position. nih.gov |

Conformational Analysis and its Correlation with Molecular Recognition

The three-dimensional conformation of a molecule is critical for its interaction with biological targets like enzymes and receptors. Conformational analysis of pyrimidine derivatives helps to understand how the spatial arrangement of substituents affects molecular recognition and, consequently, biological activity.

For the this compound scaffold, the rotational freedom of the C2-phenyl ring and the C5-carbaldehyde group relative to the pyrimidine plane are key conformational variables. Molecular modeling and X-ray crystallography studies on related compounds provide valuable precedents. In a study of furo[2,3-d]pyrimidines, molecular modeling predicted that N⁴-alkylation would be tolerated to a certain extent within the colchicine (B1669291) binding site of tubulin. nih.gov However, experimental results showed that sterically bulky groups, such as an isopropyl group at this position, led to lower activity, which was attributed to limited steric tolerance in the binding site. nih.gov This demonstrates a direct link between molecular conformation and target interaction. nih.gov

Docking studies on fungicidal pyrimidine carboxamides revealed that active compounds could form specific interactions, such as hydrogen bonds and cation-π interactions, with the target enzyme, succinate (B1194679) dehydrogenase. researchgate.net The ability to adopt a conformation that allows for these precise interactions is essential for inhibitory activity. researchgate.net

Furthermore, crystallographic analysis of a potent 5-carbamoyl-2-phenylpyrimidine derivative bound to the human PDE4B catalytic domain was used to guide the design of new, more rigid analogues. nih.gov This led to the development of a fused bicyclic lactam scaffold with significantly improved inhibitory activity, illustrating how constraining a molecule into a bioactive conformation can be a powerful strategy for enhancing potency. nih.gov The stability of different conformations can also vary, with calculations sometimes showing that one polymorph may be more stable due to factors like hydrogen bonding. nih.gov

| Parameter | Observation | Implication for Molecular Recognition |

| Steric Hindrance | A sterically bulky isopropyl group at the N4-position of a furo[2,3-d]pyrimidine reduced binding to the colchicine site. nih.gov | Limited steric tolerance within a target's binding pocket dictates the allowable size of substituents. nih.gov |

| Specific Bonding | A fungicidal pyrimidine derivative formed two hydrogen bonds and a cation-π interaction with its target enzyme. researchgate.net | The specific 3D arrangement of atoms is crucial for forming key non-covalent interactions with the biological target. researchgate.net |

| Conformational Rigidity | A flexible 2-phenylpyrimidine (B3000279) was redesigned into a rigid, fused bicyclic scaffold, leading to enhanced PDE4B inhibition. nih.gov | Constraining a molecule into its bioactive conformation can improve binding affinity and potency. nih.gov |

Comparative Studies with Related Pyrimidine Scaffolds

Comparing the SAR of different but related pyrimidine scaffolds provides a broader understanding of the key structural features required for a specific biological effect. By analyzing how activity changes across different pyrimidine-based cores, medicinal chemists can identify privileged scaffolds for particular therapeutic targets.

A study on phosphodiesterase 4 (PDE4) inhibitors started with a 5-carbamoyl-2-phenylpyrimidine derivative that had moderate activity (IC50 = 200 nM). nih.gov Through structural modifications based on crystallographic data, a new derivative based on a 7,8-dihydro-6H-pyrido[4,3-d]pyrimidin-5-one scaffold was designed. nih.gov This new, more rigid analogue exhibited vastly superior inhibitory activity (IC50 = 0.21 nM against TNF-α production), demonstrating the advantage of the fused bicyclic pyrimidine scaffold for this particular target. nih.gov

In the realm of microtubule targeting agents, derivatives of 5-methyl-furo[2,3-d]pyrimidine were found to be potent inhibitors of tubulin assembly, with IC50 values comparable to that of the well-known agent combretastatin (B1194345) A-4 (CA-4). nih.gov This comparison highlights the furo[2,3-d]pyrimidine scaffold as a promising alternative to other established pharmacophores for developing anticancer drugs that act via microtubule depolymerization. nih.gov

Furthermore, a comparative study of 5-hydroxymethylpyrimidines revealed that derivatives with a 4-benzylsulfanyl group were generally more cytotoxic than those with an aliphatic amino group at the same position. mdpi.com This direct comparison within the same series underscores the profound impact that a single substituent change on the core scaffold can have on biological outcomes. mdpi.com

| Scaffold 1 | Scaffold 2 | Target/Activity | Comparative Finding |

| 5-Carbamoyl-2-phenylpyrimidine | 7,8-Dihydro-6H-pyrido[4,3-d]pyrimidin-5-one | PDE4 Inhibition | The fused, rigid scaffold showed significantly higher potency than the more flexible single-ring scaffold. nih.gov |

| 5-Methyl-furo[2,3-d]pyrimidine | Combretastatin A-4 (CA-4) | Tubulin Assembly Inhibition | The furo[2,3-d]pyrimidine derivatives displayed inhibitory potency comparable to the established agent CA-4. nih.gov |

| 4-(Aliphatic amino)-5-hydroxymethylpyrimidine | 4-(Benzylsulfanyl)-5-hydroxymethylpyrimidine | Cytotoxicity | The benzylsulfanyl derivatives were found to be more toxic to both normal and cancer cell lines. mdpi.com |

Computational Chemistry and Theoretical Insights

Prediction of Potential Molecular Interactions and Reactivity ModulationsBy understanding a molecule's electronic structure and shape, computational methods can predict how it will interact with other molecules.orientjchem.orgmdpi.comThis includes identifying potential sites for hydrogen bonding, electrostatic interactions, and van der Waals forces.mdpi.comSuch predictions are invaluable for understanding biological activity, designing new materials, and modulating the reactivity of the compound for specific applications.orientjchem.org

While the above methodologies are well-established in the field of chemistry, their specific application to 4-Methyl-2-phenylpyrimidine-5-carbaldehyde has not been documented in available research. The scientific community awaits future studies to unlock the detailed computational and theoretical characteristics of this particular compound.

Applications in Advanced Organic Synthesis and Material Science

Utilization as a Building Block for Complex Polyheterocyclic Architectures

The structure of 4-Methyl-2-phenylpyrimidine-5-carbaldehyde, featuring a reactive aldehyde group appended to a substituted pyrimidine (B1678525) core, makes it a valuable synthon for the construction of more complex polyheterocyclic systems. The pyrimidine ring itself is a key component in numerous biologically active molecules, and the ability to build upon this scaffold allows for the creation of novel chemical entities with diverse properties.

The aldehyde functionality is particularly amenable to a variety of condensation and cyclization reactions. For instance, it can readily participate in reactions with binucleophiles to form new fused heterocyclic rings. A common strategy involves the reaction of the aldehyde with compounds containing active methylene (B1212753) groups and amino functionalities, leading to the formation of fused pyridopyrimidines or other related structures.

One of the key applications of pyrimidine aldehydes is in the synthesis of pyrimido[4,5-d]pyrimidines . nih.govnih.govwikipedia.org These fused heterocyclic systems are of significant interest due to their diverse pharmacological activities. The general synthetic approach often involves the condensation of a 5-formylpyrimidine derivative with a suitable nitrogen-containing three-atom component, such as urea (B33335) or thiourea (B124793). While specific studies commencing from this compound are not extensively documented, the established reactivity patterns of similar pyrimidine aldehydes strongly suggest its utility in this context. For example, a plausible pathway would involve the initial reaction of the aldehyde with a compound like thiourea, followed by an intramolecular cyclization to construct the second pyrimidine ring.

Furthermore, the aldehyde group can undergo Knoevenagel condensation with active methylene compounds, a reaction that forms a new carbon-carbon double bond. wikipedia.org This intermediate can then undergo subsequent cyclization reactions to afford a variety of fused heterocyclic systems, such as pyranopyrimidines or thienopyrimidines , depending on the nature of the active methylene compound and subsequent reaction conditions. japsonline.com The synthesis of coumarin-pyrimidine hybrids through condensation reactions has also been reported, highlighting the versatility of pyrimidine aldehydes in creating complex fused systems. nih.gov

Development of Novel Synthetic Methodologies Based on its Reactivity

The inherent reactivity of the aldehyde group, electronically influenced by the pyrimidine ring, provides a platform for the development of novel synthetic methodologies. The aldehyde can serve as an electrophilic partner in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

A significant area of exploration is the use of pyrimidine aldehydes in multicomponent reactions (MCRs). The Biginelli reaction , a well-known MCR, traditionally involves the condensation of an aldehyde, a β-ketoester, and urea or thiourea to produce dihydropyrimidinones. wikipedia.orgamazonaws.com While the classical Biginelli reaction utilizes an external aldehyde, modifications of this reaction could potentially incorporate the aldehyde functionality of this compound itself as a key reactant to build even more complex, polycyclic pyrimidine-based structures. A four-component modification of the Biginelli reaction has been developed to synthesize C-2 functionalized dihydropyrimidines, demonstrating the adaptability of this reaction. nih.gov

The reactivity of the aldehyde also lends itself to the development of tandem reactions, where multiple transformations occur in a single pot. For example, a tandem thiol-Michael and aza-Morita–Baylis–Hillman reaction has been utilized to synthesize complex heterocyclic systems from related sulfanylquinoline-carbaldehydes, a strategy that could be adapted for this compound to create novel annulated heterocycles. researchgate.net

The development of catalyst-free Knoevenagel condensation reactions in environmentally benign solvents like water-ethanol mixtures has also been a focus of green chemistry. bas.bgrsc.org The electrophilicity of the aldehyde in this compound, enhanced by the electron-withdrawing nature of the pyrimidine ring, makes it a suitable candidate for such catalyst-free transformations, contributing to the development of more sustainable synthetic protocols.

Role in Asymmetric Synthesis and Chiral Auxiliary Development

The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry and materials science. This compound and its analogs have shown promise in the field of asymmetric synthesis.

A key application lies in the enantioselective alkylation of the aldehyde group. Research has demonstrated that 2-phenylpyrimidine-5-carbaldehyde, a close structural analog, can undergo enantioselective ethylation with diethylzinc (B1219324) in the presence of a chiral catalyst. nih.gov This reaction proceeds with high chemical and optical yields, producing chiral 5-pyrimidyl alkanols. The enantiomeric excess (e.e.) of the product is highly dependent on the substitution pattern of the pyrimidine ring, with the 2-phenyl substituent leading to significantly higher enantioselectivity compared to unsubstituted or 2-methyl substituted pyrimidine-5-carbaldehydes. nih.gov

Table 1: Enantioselective Ethylation of 2-Substituted Pyrimidine-5-carbaldehydes

| Starting Aldehyde | Catalyst | Product | Yield (%) | Enantiomeric Excess (e.e.) (%) |

|---|---|---|---|---|

| 2-Methylpyrimidine-5-carbaldehyde | (1S,2R)-DBNE | 1-(2-Methylpyrimidin-5-yl)propan-1-ol | - | Low |

| Pyrimidine-5-carbaldehyde (B119791) | (1S,2R)-DBNE | 1-(Pyrimidin-5-yl)propan-1-ol | - | - |

| 2-Phenylpyrimidine-5-carbaldehyde | (1S,2R)-DBNE | 1-(2-Phenylpyrimidin-5-yl)propan-1-ol | 93 | 91 |

Data sourced from a study on the enantioselective alkylation of pyrimidine-5-carbaldehydes. nih.gov (1S,2R)-DBNE refers to (1S,2R)-N,N-dibutylnorephedrine.

This research highlights the potential of this compound to serve as a prochiral substrate in asymmetric transformations to generate valuable chiral building blocks. The resulting chiral pyrimidyl alkanols can be further elaborated into more complex chiral molecules.

While the direct use of this compound as a chiral auxiliary has not been extensively reported, the pyrimidine scaffold itself has been incorporated into chiral ligands for asymmetric catalysis. The development of chiral auxiliaries often involves the temporary attachment of a chiral molecule to a substrate to direct the stereochemical outcome of a reaction. The presence of multiple functional groups in this compound offers potential handles for its derivatization into novel chiral auxiliaries.

Potential as Precursors for Functional Materials

The unique electronic and structural features of the pyrimidine ring system make its derivatives attractive candidates for the development of functional materials with applications in optics, electronics, and medicinal chemistry. This compound, with its combination of a phenyl group, a pyrimidine ring, and a reactive aldehyde, is a promising precursor for such materials.

One area of interest is the synthesis of nonlinear optical (NLO) materials . Compounds with large second or third-order NLO responses are crucial for applications in telecommunications, optical computing, and data storage. The combination of an electron-donating group (like a phenyl ring) and an electron-withdrawing group (like a pyrimidine ring) connected through a π-conjugated system can lead to significant NLO properties. The aldehyde group in this compound can be readily converted into various conjugated systems through reactions like Knoevenagel condensation, extending the π-system and potentially enhancing the NLO response. While specific NLO studies on this exact compound are limited, research on other pyrimidine derivatives has shown their potential in this area. pensoft.net

Furthermore, the aldehyde functionality can be used to synthesize dyes and pigments . The reaction of the aldehyde with various aromatic or heterocyclic amines can lead to the formation of Schiff bases, which are often colored compounds. These can be further modified to create a range of dyes with tunable optical properties. For example, pyrimidine-based azo dyes have been synthesized and studied for their fluorescence properties. niscpr.res.inresearchgate.net

The pyrimidine core is also a key feature in many compounds with significant biological activity. Derivatives of this compound have been explored for their antimicrobial and anticancer properties. nih.govnih.govnih.gov The aldehyde group serves as a versatile handle to introduce a wide variety of pharmacophores, allowing for the generation of libraries of compounds for biological screening. For instance, condensation of the aldehyde with various amines or hydrazines can lead to the formation of imines or hydrazones, which are classes of compounds known to exhibit a broad spectrum of biological activities.

Future Research Directions and Emerging Challenges

Development of More Sustainable and Atom-Economical Synthetic Pathways

A significant challenge in contemporary chemical synthesis is the development of environmentally benign processes that maximize the incorporation of starting materials into the final product, a concept known as atom economy. nih.govrsc.org Traditional multi-step syntheses of substituted pyrimidines often involve stoichiometric reagents, harsh conditions, and the generation of significant waste. Future research must prioritize greener and more efficient synthetic routes.

Key areas of focus include:

Catalyst-Free and Solvent-Free Conditions: Research into solid-state or neat reactions (carried out without a solvent) and catalyst-free approaches is gaining traction. beilstein-journals.orgresearchgate.net Exploring microwave-assisted organic synthesis (MAOS) could also accelerate reaction times and improve yields under greener conditions. researchgate.net

Use of Renewable Feedstocks: A long-term goal is to move away from petroleum-based starting materials. Research could investigate the synthesis of the core pyrimidine (B1678525) building blocks from bio-renewable sources.

The table below illustrates a hypothetical comparison between a traditional synthetic pathway and a more sustainable, atom-economical alternative.

| Feature | Traditional Pathway (Hypothetical) | Sustainable Pathway (Projected) |

| Reaction Type | Multi-step synthesis with protection/deprotection | One-pot, three-component reaction organic-chemistry.org |

| Key Reagents | Use of stoichiometric activating agents and bases | Catalytic amounts of a recyclable catalyst (e.g., Lewis acid) or catalyst-free mdpi.combeilstein-journals.org |

| Solvents | Chlorinated solvents (e.g., Dichloromethane) | Benign solvents (e.g., Ethanol (B145695), Water) or solvent-free conditions researchgate.net |

| Atom Economy | Low to moderate | High (>80%) rsc.org |

| E-Factor (Waste/Product Ratio) | High | Low |

| Energy Input | Prolonged heating under reflux | Microwave irradiation or ambient temperature researchgate.net |

Exploration of Novel Reactivity Modalities and Selective Transformations

Beyond improving its synthesis, future research will focus on novel ways to chemically modify the 4-Methyl-2-phenylpyrimidine-5-carbaldehyde scaffold to create diverse libraries of compounds for screening. The challenge lies in achieving high selectivity, allowing for the precise modification of one part of the molecule without affecting others.

C-H Bond Functionalization: This powerful strategy allows for the direct conversion of carbon-hydrogen bonds into new chemical bonds (e.g., C-C, C-N, C-O), avoiding the need for pre-functionalized starting materials. mdpi.com For the target molecule, this could enable:

Selective arylation or alkylation of the C2-phenyl ring at the ortho-positions, directed by one of the pyrimidine nitrogen atoms. mdpi.com

Functionalization of the C4-methyl group , transforming it into a variety of other functional groups.

Transformations of the Aldehyde Group: While the aldehyde is a versatile functional handle, exploring novel, highly selective transformations beyond classical reactions (e.g., oxidation, reduction, Wittig reaction) is a key research avenue. This could include photoredox-catalyzed reactions or enzymatic transformations to introduce complex moieties with high chemo- and stereoselectivity.

Late-Stage Diversification: Developing robust reactions that can be performed on the fully assembled pyrimidine core ("late-stage") is crucial for rapidly generating analogues for structure-activity relationship (SAR) studies.

The following table presents potential selective transformations that could be explored for this compound.

| Target Site | Transformation Type | Potential Reagent/Catalyst System | Desired Outcome |

| C2-Phenyl Ring (ortho C-H) | C-H Arylation | Pd(OAc)₂, Ru(II) or Ir(III) photoredox catalyst mdpi.com | Introduction of diverse aryl groups |

| C4-Methyl Group (C-H) | C-H Oxidation/Hydroxylation | Selective oxidizing agents or enzymatic catalysts | Conversion to -CH₂OH or -COOH |

| C5-Aldehyde Group | Asymmetric Addition | Chiral organocatalysts or metal complexes | Enantiomerically pure secondary alcohols |

| Pyrimidine Ring (N-atoms) | N-Alkylation | Advanced alkylating agents under specific conditions | Synthesis of pyrimidinium salts with new properties |

Advanced Computational Approaches for Predictive Design

Computational chemistry is an indispensable tool for accelerating the design and discovery process, reducing the need for extensive trial-and-error experimentation. For this compound, computational methods can address several challenges.

Mechanism Elucidation and Catalyst Design: Density Functional Theory (DFT) calculations can be used to model reaction pathways for both the synthesis and functionalization of the molecule. This understanding can guide the design of more efficient and selective catalysts.

Predictive Property Modeling: Quantitative Structure-Activity Relationship (QSAR) and in silico screening can predict the biological activities or material properties of virtual libraries of derivatives before they are synthesized. nih.govmdpi.com This allows researchers to prioritize the most promising candidates for synthesis.

Reactivity Prediction: Computational models can predict the most likely sites for electrophilic or nucleophilic attack on the molecule, guiding the development of new selective transformations.

This table outlines how different computational approaches can be applied.

| Computational Method | Application Area | Research Question Addressed |

| Density Functional Theory (DFT) | Reaction Mechanism Analysis | What is the lowest energy pathway for a novel C-H functionalization reaction? researchgate.net |

| Molecular Docking | Drug Discovery | How well do virtual derivatives of the compound bind to a specific biological target like an enzyme? researchgate.net |

| QSAR | Predictive Toxicology/Activity | Can we predict the cytotoxicity or antifungal activity of a new derivative based on its structure? nih.gov |

| Molecular Dynamics (MD) Simulation | Material Science | How would polymers incorporating this pyrimidine scaffold behave in a simulated environment? |

Integration with Flow Chemistry and Automated Synthesis Platforms

To meet the demands of high-throughput screening and rapid library generation, the integration of synthesis with automated technologies is essential. Flow chemistry, where reactions are performed in continuous-flow reactors rather than in traditional flasks, offers significant advantages.

Enhanced Safety and Scalability: Flow reactors handle smaller volumes of reactants at any given time, allowing for the safe use of hazardous reagents or highly exothermic reactions. Scaling up production is achieved by running the system for longer, rather than using larger reactors.

Rapid Reaction Optimization: Automated flow platforms can systematically vary parameters like temperature, pressure, and residence time, allowing for the rapid optimization of reaction conditions in a fraction of the time required for batch chemistry.

Library Synthesis: Coupling flow reactors with automated purification and analysis systems enables the rapid and efficient synthesis of large libraries of this compound derivatives for biological screening or materials testing. wikipedia.org

The table below contrasts traditional batch synthesis with a modern flow chemistry approach.

| Parameter | Batch Synthesis | Flow Chemistry |

| Scale-up | Difficult, requires re-optimization | Straightforward, "scale-out" by extending run time |

| Heat & Mass Transfer | Often inefficient and variable | Highly efficient and controlled |

| Safety | Higher risk with hazardous reagents/exotherms | Inherently safer due to small internal volumes |

| Optimization | Slow, one-at-a-time experiments | Rapid, automated parameter screening |

| Integration | Difficult to integrate with other automated systems | Easily integrated into multi-step automated sequences |

By embracing these future directions—from green chemistry principles to the power of computational modeling and automation—researchers can unlock the full potential of this compound and its derivatives, paving the way for the next generation of advanced materials and therapeutic agents.

Q & A

Q. Q1. What are the recommended synthetic routes for 4-methyl-2-phenylpyrimidine-5-carbaldehyde, and how do reaction conditions influence yield?

A1. The compound is typically synthesized via cyclocondensation of substituted pyrimidine precursors. A common approach involves:

- Stepwise functionalization : Introducing the aldehyde group at the 5-position of a preformed pyrimidine core. For example, oxidation of a hydroxymethyl intermediate using MnO₂ or Swern oxidation (dimethyl sulfoxide/oxalyl chloride) under inert conditions .

- Multicomponent reactions : Combining methyl ketones, aryl aldehydes, and urea derivatives in acidic media (e.g., HCl/acetic acid) to form the pyrimidine ring, followed by selective oxidation.

Q. Key considerations :